molecular formula C16H18N2O5S2 B2782366 Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 899725-32-7

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2782366
CAS No.: 899725-32-7
M. Wt: 382.45
InChI Key: ATALQIUAFICMLT-UHFFFAOYSA-N
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Description

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2, a sulfonyl linker at position 3, and a 4-carbamoylpiperidine substituent. Its synthesis typically involves sequential functionalization of the benzo[b]thiophene core, including diazotization, sulfonation, and nucleophilic substitution reactions with amines .

Properties

IUPAC Name

methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-23-16(20)13-14(11-4-2-3-5-12(11)24-13)25(21,22)18-8-6-10(7-9-18)15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALQIUAFICMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the piperidine ring, and the addition of functional groups. Common synthetic routes may involve:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and suitable electrophiles.

    Introduction of Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Functional Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiophene core and piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the sulfonamide-linked substituents and modifications to the benzo[b]thiophene core. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate 4-Carbamoylpiperidine C₁₆H₁₇N₂O₅S₂ 393.45 Potential kinase/modulator activity
4-Fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate Morpholine C₁₄H₁₃FNO₅S₂ 373.39 Studied via Hirshfeld analysis, docking
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3,5-Dimethoxyphenylsulfamoyl C₁₈H₁₇NO₆S₂ 407.45 Higher lipophilicity, varied bioactivity
Methyl 3-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate 4-(5-Chloro-2-methylphenyl)piperazine C₂₂H₂₂ClN₃O₄S₂ 507.01 Enhanced receptor affinity

Physicochemical and Stability Profiles

  • Solubility : The 4-carbamoylpiperidine group in the target compound increases hydrophilicity compared to morpholine or aryl-substituted analogs.
  • Stability : Sulfonamide-linked piperidine/piperazine derivatives generally exhibit improved metabolic stability over ester or amide-based analogs (e.g., intermediates in ) .
  • Crystallinity : The morpholine analog’s crystal structure was resolved via X-ray diffraction, revealing intermolecular hydrogen bonds contributing to stability .

Biological Activity

Methyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the carbamoylpiperidine moiety and sulfonyl group enhances its pharmacological profile.

Molecular Structure:

  • Chemical Formula: C15H18N2O4S
  • Molecular Weight: 334.38 g/mol

Biological Activity Overview

Research indicates that compounds based on the benzo[b]thiophene scaffold exhibit various biological activities, including antimicrobial and anticancer properties. The specific compound under discussion has shown promising results in several studies.

Antimicrobial Activity

A significant focus has been on the compound's efficacy against Mycobacterium tuberculosis (MTB). Studies have demonstrated that derivatives of benzo[b]thiophene can inhibit both active and dormant forms of MTB.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.91 to 2.83 μg/mL against MTB, indicating strong antimicrobial potential .
  • Comparison with Standard Drugs: In comparative studies, certain derivatives showed better activity than standard antitubercular drugs such as Rifampicin and Isoniazid .

The mechanism by which this compound exerts its effects involves interaction with key enzymes in the bacterial cell wall synthesis pathway. Molecular docking studies suggest that it binds effectively to the active site of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a crucial enzyme in MTB’s metabolic pathway .

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Study on Antitubercular Activity:
    • Objective: To evaluate the efficacy of benzo[b]thiophene derivatives against MDR-MTB.
    • Results: Compound derivatives exhibited significant activity with low cytotoxicity towards human cancer cell lines, demonstrating a high selectivity index .
  • Molecular Docking Analysis:
    • Objective: To understand ligand-protein interactions.
    • Findings: The binding affinity of the compound to DprE1 was comparable to that of known inhibitors, suggesting a potential for development as a new antitubercular agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectMIC Range (μg/mL)Comparison with Standards
Antimicrobial (MTB)Inhibition of growth0.91 - 2.83Better than Rifampicin and Isoniazid
CytotoxicityLow toxicity in human cell linesN/AHigh selectivity index

Q & A

Q. What experimental approaches address polymorphism in formulation studies?

  • Methodological Answer :
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of polymorphs (Forms I/II).
  • Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes.
  • Solvent-mediated conversion : Recrystallize from ethanol/water mixtures to isolate stable forms .

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